Chromium(ic)formate basic

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

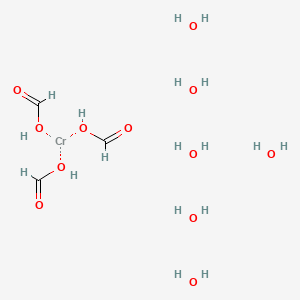

Chromium(ic)formate basic, also known as chromic formate hexahydrate, is a chemical compound with the molecular formula C₃H₁₅CrO₁₂. It is a coordination complex where chromium is in the +3 oxidation state, coordinated with formate ions and water molecules. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromium(ic)formate basic can be synthesized by reducing chromic anhydride with formic acid. The process involves dissolving industrial chromic anhydride in water and adding the solution to a reaction kettle equipped with a reflux condenser. Industrial formic acid is then added, and the reaction mixture is heated to maintain a slight boil for about 30 minutes. After cooling the solution to 10-20°C, crystallization occurs over 3-4 hours, followed by filtration to obtain crude chromium formate .

Industrial Production Methods

The industrial production of this compound follows similar principles but on a larger scale. The process is optimized to minimize environmental impact by avoiding the use of sulfuric acid and other reducing agents, thus preventing the generation of waste liquids containing sulfate .

Chemical Reactions Analysis

Types of Reactions

Chromium(ic)formate basic undergoes various chemical reactions, including:

Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.

Reduction: It can be reduced to lower oxidation states, although this is less common.

Substitution: Ligand exchange reactions where formate ions can be replaced by other ligands such as chloride or sulfate ions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize chromium(III) to chromium(VI).

Reduction: Reducing agents like formic acid are used in the synthesis process.

Substitution: Ligand exchange reactions can occur in the presence of chloride or sulfate ions, often facilitated by heating.

Major Products Formed

Oxidation: Chromium(VI) compounds such as chromates and dichromates.

Reduction: Chromium(II) compounds, though less common.

Substitution: Complexes with different ligands, such as chromium chloride or chromium sulfate.

Scientific Research Applications

Chemical Properties and Preparation

Chromium(III) formate basic is synthesized primarily from chromium(III) chloride and formic acid. The reaction can be represented as follows:CrCl3+HCOOH→Cr HCOO 3+HClThis reaction highlights the formation of chromium(III) formate and hydrochloric acid as a byproduct. The compound can also be prepared through the reduction of chromic anhydride using formic acid, which serves both as a reducing agent and a coordination agent, minimizing environmental impact by avoiding waste products like sulfates .

Leather Tanning

One of the primary applications of chromium(III) formate basic is in the leather tanning industry. It is used as a tanning agent that replaces traditional methods involving hexavalent chromium, which poses significant health risks. The use of chromium(III) formate enhances the quality of leather while reducing environmental hazards associated with chromium waste .

Case Study:

A study demonstrated that using chromium(III) formate in tanning processes resulted in superior leather quality compared to conventional methods, with improved resistance to water and heat .

Dyeing and Printing Auxiliaries

Chromium(III) formate basic is employed as an auxiliary agent in dyeing and printing textiles. It acts as a mordant, improving the fixation of dyes on fabrics. This property is particularly beneficial in the production of vibrant colors that are resistant to washing and fading.

Data Table: Effectiveness of Chromium(III) Formate in Dyeing Processes

| Dye Type | Fabric Type | Color Fastness Rating (1-5) | Comments |

|---|---|---|---|

| Reactive Dye | Cotton | 4.5 | Excellent fixation |

| Acid Dye | Wool | 4.0 | Good color retention |

| Direct Dye | Polyester | 3.5 | Moderate fixation |

Ceramic Industry

In ceramics, chromium(III) formate basic is utilized as a coloring agent due to its ability to impart vibrant hues to ceramic glazes. Its application not only enhances aesthetic appeal but also contributes to the durability of ceramic products.

Case Study:

Research indicated that ceramics glazed with chromium(III) formate exhibited improved mechanical strength and resistance to thermal shock compared to those made with traditional coloring agents .

Environmental Considerations

The transition from hexavalent to trivalent chromium compounds like chromium(III) formate basic has significant environmental benefits. Trivalent chromium is less toxic and poses lower risks to aquatic life compared to its hexavalent counterpart. This shift has led to reduced regulatory burdens and improved sustainability practices within industries utilizing chromium compounds .

Mechanism of Action

The mechanism of action of chromium(ic)formate basic involves its interaction with molecular targets such as mitochondrial ATP synthase. Chromium(III) can bind to the beta subunit of ATP synthase, influencing cellular energy production and metabolic regulation. This interaction can enhance insulin sensitivity and glucose metabolism, providing potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Chromium(III) chloride (CrCl₃): A common chromium(III) compound used in various industrial applications.

Chromium(III) sulfate (Cr₂(SO₄)₃): Used in tanning and as a mordant in dyeing.

Chromium(III) acetate (Cr(C₂H₃O₂)₃): Utilized in organic synthesis and as a catalyst.

Uniqueness

Chromium(ic)formate basic is unique due to its specific coordination with formate ions and water molecules, which imparts distinct chemical properties and reactivity. Its ability to act as a reducing agent and its applications in enhancing insulin sensitivity and glucose metabolism set it apart from other chromium(III) compounds .

Properties

Molecular Formula |

C3H18CrO12 |

|---|---|

Molecular Weight |

298.16 g/mol |

IUPAC Name |

chromium;formic acid;hexahydrate |

InChI |

InChI=1S/3CH2O2.Cr.6H2O/c3*2-1-3;;;;;;;/h3*1H,(H,2,3);;6*1H2 |

InChI Key |

QDOGLUZHWKWRFM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)O.C(=O)O.C(=O)O.O.O.O.O.O.O.[Cr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.